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Compound of Interest

Compound Name: 3-Formylbenzenesulfonamide

Cat. No.: B154734

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-
Formylbenzenesulfonamide, a versatile bifunctional molecule with potential applications in
medicinal chemistry and materials science. This document outlines its physicochemical
properties, spectroscopic data, synthesis protocols, and known biological activities of
structurally related compounds, offering a valuable resource for researchers in drug discovery
and chemical biology.

Physicochemical Properties

While specific experimental data for 3-Formylbenzenesulfonamide is not readily available in
public databases, its properties can be reliably predicted based on its structure and data from
its isomers and related compounds.
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Property Predicted Value/lnformation
Molecular Formula C7H7NOsS
Molecular Weight 185.20 g/mol
Not explicitly found; Isomer 4-
CAS Number o
Formylbenzenesulfonamide is 3240-35-5.
] ] Expected to be a solid at room temperature,
Melting Point . ) ) )
likely with a melting point above 100 °C.
- ) High boiling point, likely to decompose before
Boiling Point - )
boiling at atmospheric pressure.
N Expected to have moderate solubility in polar
Solubility

organic solvents and limited solubility in water.

Spectroscopic Characterization

The spectroscopic data for 3-Formylbenzenesulfonamide can be predicted based on the

known spectral properties of benzenesulfonamides and benzaldehydes.

'H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent (e.g., DMSO-ds), the proton NMR spectrum is expected to

show the following signals:
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aldehyde proton (-
~10.0 s 1H yeep (
CHO)
~8.2 S 1H Aromatic proton (H-2)
Aromatic proton (H-4
~8.0 d 1H
or H-6)
Aromatic proton (H-6
~7.8 d 1H
or H-4)
~7.6 t 1H Aromatic proton (H-5)
Sulfonamide protons
~7.4 s (broad) 2H

(-SO2NHz2)

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to display the following resonances:

Chemical Shift (ppm) Assignment

~192 Aldehyde carbonyl carbon (-CHO)

~145 Aromatic carbon (C-3, attached to -CHO)
~140 Aromatic carbon (C-1, attached to -SO2NH3)
~136 Aromatic carbon (C-5)

~130 Aromatic carbon (C-6)

~128 Aromatic carbon (C-2)

~125 Aromatic carbon (C-4)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups:
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Wavenumber (cm~?) Vibration Functional Group
3400-3200 N-H stretching Sulfonamide (-SO2NH2)
2850-2750 C-H stretching Aldehyde (-CHO)
1710-1690 C=0 stretching Aldehyde (-CHO)
1350-1310 Asymmetric S=0 stretching Sulfonamide (-SOz2NH2)
1170-1150 Symmetric S=0 stretching Sulfonamide (-SO2NH2)

Mass Spectrometry

The mass spectrum (Electron lonization) is expected to show a molecular ion peak (M*) at m/z
185, with characteristic fragmentation patterns including the loss of the formyl group (M-29) and

the sulfonamide group.

Synthesis

A reliable synthetic route to 3-Formylbenzenesulfonamide involves a two-step process
starting from 3-formylbenzaldehyde. This pathway is outlined below.

Step 2: Amination

Aqueous Ammonia
3-Formylbenzenesulfonyl chloride 3-Formylbenzenesulfonamide

Step 1: Sulfonylation

1. Chlorosulfonic acid
2. Thionyl chloride -

3-Formylbenzaldehyde 3-Formylbenzenesulfonyl_chloride

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Formylbenzenesulfonamide.
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Experimental Protocols

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides.

To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 3-formylbenzaldehyde.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

o Pour the reaction mixture onto crushed ice and extract the product with a suitable organic
solvent (e.g., dichloromethane).

o Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

» Remove the solvent under reduced pressure.

» To the crude product, add thionyl chloride and a catalytic amount of dimethylformamide.
e Heat the mixture under reflux for a few hours.

o Remove the excess thionyl chloride by distillation under reduced pressure to obtain the
crude 3-formylbenzenesulfonyl chloride, which can be used in the next step without further
purification.

Step 2: Synthesis of 3-Formylbenzenesulfonamide
This amination step is a standard procedure for converting sulfonyl chlorides to sulfonamides.

» Dissolve the crude 3-formylbenzenesulfonyl chloride in a suitable organic solvent (e.g.,
acetone).

o Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with
vigorous stirring.

» Continue stirring at room temperature for a few hours after the addition is complete.

» Remove the organic solvent under reduced pressure.
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e The resulting solid is collected by filtration, washed with cold water, and dried.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water).

Potential Biological Activity and Applications

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range
of biological activities.[1][2] While specific biological data for 3-Formylbenzenesulfonamide is
limited, its structural features suggest potential for various therapeutic applications.

3-Formylbenzenesulfonamide

Core Structure

Benzenesulfonamide _Moiety

Potential Biological Activities

Anti-inflammatory Antimicrobial Anticancer Enzyme_Inhibition

Click to download full resolution via product page
Caption: Potential biological activities based on the benzenesulfonamide core.

 Anti-inflammatory and Antimicrobial Activity: Numerous benzenesulfonamide derivatives
have demonstrated potent anti-inflammatory and antimicrobial properties.[1][2] The presence
of the sulfonamide group in 3-Formylbenzenesulfonamide makes it a candidate for
investigation in these areas.

» Anticancer Activity: The sulfonamide scaffold is present in several approved anticancer
drugs. Derivatives of benzenesulfonamide have been explored as inhibitors of various
cancer-related targets.[3] For instance, a series of 3-oxoamino-benzenesulfonamides were
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synthesized and evaluated as selective and reversible LSD1 inhibitors, a promising target in
cancer therapy.[4]

e Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key
feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors. The formyl
group can also participate in interactions with biological targets, such as forming covalent
bonds with nucleophilic residues.

The bifunctional nature of 3-Formylbenzenesulfonamide, possessing both an electrophilic
aldehyde and a sulfonamide moiety, makes it an attractive scaffold for the development of
novel therapeutic agents through various chemical modifications and for use as a versatile
building block in combinatorial chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28460360/
https://www.benchchem.com/product/b154734?utm_src=pdf-body
https://www.benchchem.com/product/b154734?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/335887588_Biological_Activity_Evaluation_of_Some_New_Benzenesulphonamide_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759663/
https://www.mdpi.com/1422-0067/26/13/6466
https://pubmed.ncbi.nlm.nih.gov/28460360/
https://pubmed.ncbi.nlm.nih.gov/28460360/
https://www.benchchem.com/product/b154734#characterization-of-3-formylbenzenesulfonamide
https://www.benchchem.com/product/b154734#characterization-of-3-formylbenzenesulfonamide
https://www.benchchem.com/product/b154734#characterization-of-3-formylbenzenesulfonamide
https://www.benchchem.com/product/b154734#characterization-of-3-formylbenzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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